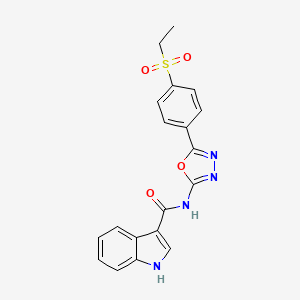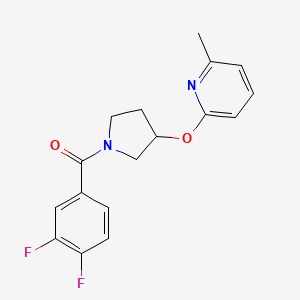
(3,4-Difluorophényl)(3-((6-méthylpyridin-2-yl)oxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by the presence of a difluorophenyl group, a pyrrolidinyl group, and a methanone group
Applications De Recherche Scientifique
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is the Nrf2 protein . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone acts as an activator of the Nrf2 protein . By activating Nrf2, the compound enhances the cellular defense mechanisms against oxidative stress .
Biochemical Pathways
The activation of Nrf2 by (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone affects the Nrf2-ARE signaling pathway . This pathway is responsible for the expression of various antioxidant and detoxifying enzymes, providing protection against oxidative stress . Additionally, the compound inhibits the activation of the NLRP3 inflammasome , a multiprotein complex involved in the production of pro-inflammatory cytokines .
Pharmacokinetics
It has been noted that the compound has abrain tissue targeting function , suggesting it may cross the blood-brain barrier and have good bioavailability in the brain.
Result of Action
The activation of Nrf2 and inhibition of the NLRP3 inflammasome by (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone result in protection against oxidative stress and inflammation . In experimental models, the compound has been shown to protect against MPTP-induced Parkinson’s disease and to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against oxidative damage .
Action Environment
The action of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is influenced by the cellular environment. For instance, the compound’s ability to inhibit the NLRP3 inflammasome is dependent on Nrf2 activation . This suggests that factors influencing Nrf2 activation, such as oxidative stress levels, could potentially influence the compound’s efficacy.
Analyse Biochimique
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their function or activity .
Cellular Effects
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is complex and involves several steps . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with a suitable reagent to form the pyrrolidinyl intermediate.
Introduction of the Difluorophenyl Group: The intermediate is then reacted with a difluorophenyl reagent under specific conditions to introduce the difluorophenyl group.
Formation of the Methanone Group: Finally, the methanone group is introduced through a reaction with a carbonyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3-ethoxy-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11-3-2-4-16(20-11)23-13-7-8-21(10-13)17(22)12-5-6-14(18)15(19)9-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGCHONMIYLZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
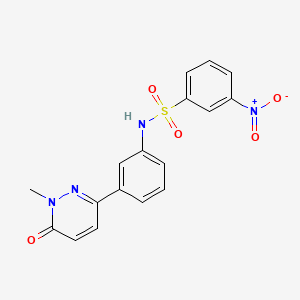
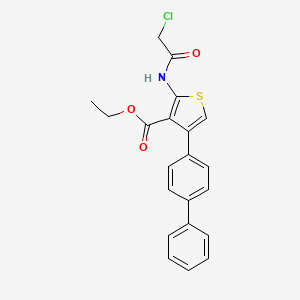

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
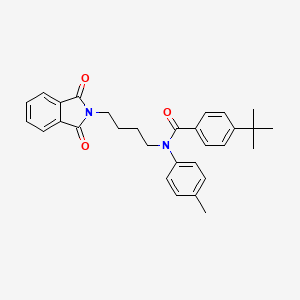
![2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2589435.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)

